molecular formula C11H18O2 B1604070 Allyl cyclohexaneacetate CAS No. 4728-82-9

Allyl cyclohexaneacetate

Cat. No. B1604070
CAS RN: 4728-82-9
M. Wt: 182.26 g/mol
InChI Key: UECFOOSFSUDPOR-UHFFFAOYSA-N
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Description

Allyl cyclohexylacetate, also known as 2-aminothiadiazole or 1, 3, 4-thiadiazol-2-amine, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Allyl cyclohexylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, allyl cyclohexylacetate is primarily located in the membrane (predicted from logP). Allyl cyclohexylacetate has a sweet, apricot, and fruity taste.

Scientific Research Applications

  • Catalysis in Synthesis of Cyclohexenone Derivatives Allyl compounds, including those related to allyl cyclohexaneacetate, have been utilized in the synthesis of cyclohexenone derivatives. Research demonstrates that allylic compounds react with acetoacetates in the presence of a ruthenium complex catalyst to yield cyclohexenone derivatives, a process significant in organic synthesis (Zhang, Mitsudo, Kondo, & Watanabe, 1995).

  • Allylic Carboxylations and Lactonization Palladium catalysis has been employed for allylic carboxylation of alkenes, such as cyclohexene, using benzoquinone and peroxides as oxidants. This process is crucial for producing allylic acetates and lactones, highlighting its potential in pharmaceutical and material sciences (Aakermark, Larsson, & Oslob, 1994).

  • Palladium-Catalyzed Allylic Oxidation Studies show that cyclohexene, a compound structurally related to allyl cyclohexaneacetate, can be converted into allyl acetates using palladium acetate and a reoxidation system. This oxidation process is significant for the synthesis of complex molecules in chemical research (Bystroem, Larsson, & Aakermark, 1990).

  • Homogeneous Catalytic Oxidations The homogeneous catalytic oxidation of cyclohexene using transition-metal-substituted phosphotungstates and hydrogen peroxide has been explored. The study of these catalysts' activity in allylic oxidation is vital for developing efficient and selective oxidation processes in organic chemistry (Song, Xin, Zhang, & Wang, 2017).

  • Exploring High-Valent Iron-Oxo Oxidants Cyclohexene, closely related to allyl cyclohexaneacetate, has been used as a substrate probe to understand the nature of high-valent oxidants in bio-inspired nonheme iron catalysts. Such studies are critical in biochemistry and catalysis research (Oloo, Feng, Iyer, Parmelee, Xue, & Que, 2013).

  • Allylic Oxidation Catalyzed by Schiff Base Complex Research on the allylic oxidation of cyclohexene catalyzed by Schiff base copper complex indicates a potential application in green chemistry. The focus on environmentally friendly catalysts and solvents is essential for sustainable chemical processes (Mukherjee, Samanta, Roy, & Bhaumik, 2006).

  • Catalytic Oxidation with Molecular Oxygen The study of catalytic oxidation of cyclohexene with O2 under mild conditions using transition-metal catalysts highlights innovative approaches in chemical synthesis. Such research is critical for developing new methods in industrial chemistry (Denekamp, Antens, Slot, & Rothenberg, 2018).

  • Palladium-Catalyzed Deracemization The palladium-catalyzed deracemization of cyclic allylic carbonates in water, forming allylic alcohols, demonstrates the utility of allyl compounds in asymmetric synthesis, which is pivotal in the development of pharmaceuticals and fine chemicals (Luessem & Gais, 2003).

  • Catalytic, Enantioselective Cyclopropanation Allylic alcohols, including those similar to allyl cyclohexaneacetate, have been used in the catalytic, enantioselective cyclopropanation. This methodology is significant in stereoselective synthesis, a crucial aspect of drug development and material science (Denmark & O'Connor, 1997).

  • Regiochemistry in Palladium-Catalyzed Allylic Alkylation Research on controlling regiochemistry in palladium-catalyzed allylic alkylation using tricyclohexylphosphine showcases advancements in selective chemical synthesis, vital for complex molecule construction (Blacker, Clarke, Loft, & Williams, 1999).

properties

CAS RN

4728-82-9

Product Name

Allyl cyclohexaneacetate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

prop-2-enyl 2-cyclohexylacetate

InChI

InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2,10H,1,3-9H2

InChI Key

UECFOOSFSUDPOR-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CC1CCCCC1

Canonical SMILES

C=CCOC(=O)CC1CCCCC1

density

0.945-0.965

Other CAS RN

4728-82-9

physical_description

Colourless liquid with an intense sweet long lasting pineapple/peach/apricot odou

Pictograms

Irritant

solubility

Soluble in ethanol and oils
1ml in 4ml 80% ethanol (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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